6-bromo-2H-chromene-3-carboxylic acid
Overview
Description
6-Bromo-2H-chromene-3-carboxylic acid is a heterocyclic compound belonging to the class of chromene derivatives. It is characterized by the presence of a bromine atom at the 6th position and a carboxylic acid group at the 3rd position on the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2H-chromene-3-carboxylic acid typically involves the Knoevenagel condensation reaction. One common method involves the reaction of 5-bromo-2-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of a catalyst such as trifluoroacetic acid (CF3COOH). The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. These methods may involve the use of recyclable catalysts, green solvents, and aqueous media to reduce reaction time, minimize byproducts, and enhance overall efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2H-chromene-3-carboxylic acid has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-bromo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as potent and selective agonists for the orphan G protein-coupled receptor GPR35. The interaction with active site amino acids such as Phe 77, Arg 256, and His 263 plays a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid: A closely related compound with similar structural features.
Coumarin derivatives: Compounds like warfarin and acenocoumarol share the chromene backbone and exhibit various biological activities.
Uniqueness
6-Bromo-2H-chromene-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its bromine atom at the 6th position and carboxylic acid group at the 3rd position make it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
6-bromo-2H-chromene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMIFPOLKMLPLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585443 | |
Record name | 6-Bromo-2H-1-benzopyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380607-15-8 | |
Record name | 6-Bromo-2H-1-benzopyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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